molecular formula C9H8F3N B167574 N-(2,2,2-Trifluoroethylidene)benzylamine CAS No. 1997-85-9

N-(2,2,2-Trifluoroethylidene)benzylamine

Cat. No.: B167574
CAS No.: 1997-85-9
M. Wt: 187.16 g/mol
InChI Key: SVXVQGHKZKUEIS-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.162 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions, including [3 + 2] cycloaddition reactions .

Scientific Research Applications

Catalytic and Synthetic Chemistry

N-(2,2,2-Trifluoroethylidene)benzylamine is involved in various synthetic and catalytic processes. One such example is in the field of medicinal chemistry and synthesis, where it plays a role in the ortho-fluorination of triflamide-protected benzylamines, as described by Wang, Mei, and Yu (2009) in the Journal of the American Chemical Society. This fluorination protocol is particularly relevant for synthesizing a wide range of functional groups (Wang, Mei, & Yu, 2009).

Pharmaceutical Applications

The compound has implications in pharmaceutical research, particularly in the development of new methodologies for synthesizing benzylamines, which are significant in numerous pharmaceutically active compounds. Yan, Feringa, and Barta (2016) in ACS Catalysis highlight the use of homogeneous iron complexes for the construction of various benzylamines, showcasing the importance of these structural motifs in the pharmaceutical industry (Yan, Feringa, & Barta, 2016).

Antimicrobial and Antioxidant Properties

N-Benzyl-2,2,2-trifluoroacetamide, related to this compound, exhibits significant antimicrobial and antioxidant properties. Balachandran et al. (2015) in Applied Nanoscience found that it demonstrates good antifungal and moderate antibacterial activities, alongside antioxidant activity at certain concentrations. This suggests potential applications in drug development (Balachandran et al., 2015).

Photovoltaic Applications

In the field of renewable energy, benzylamine derivatives show promise in enhancing the moisture-resistance and electronic properties of perovskites used in solar cells. Wang et al. (2016) in Advanced Materials demonstrated that benzylamine-modified perovskite films improve efficiency and stability in photovoltaic cells (Wang et al., 2016).

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVQGHKZKUEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435978
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-85-9
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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